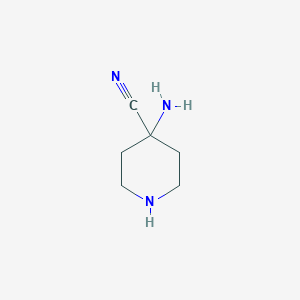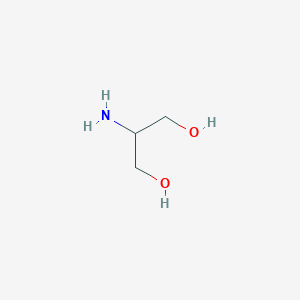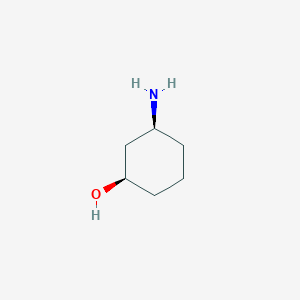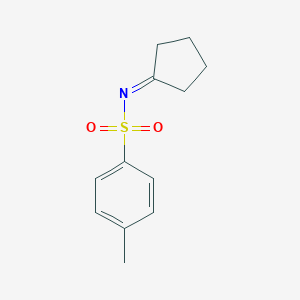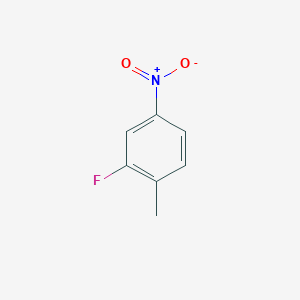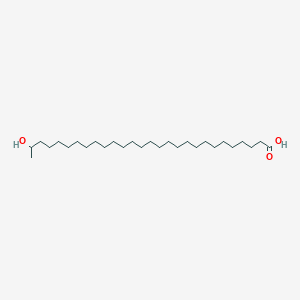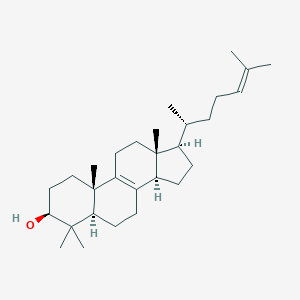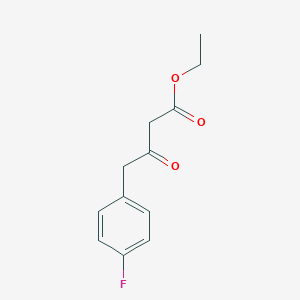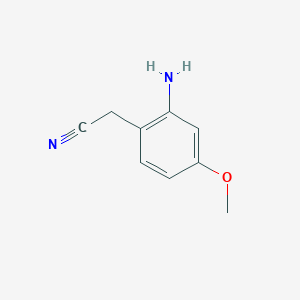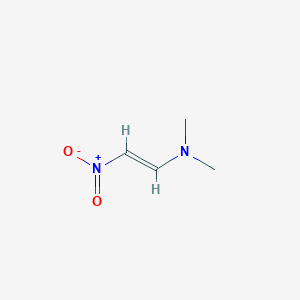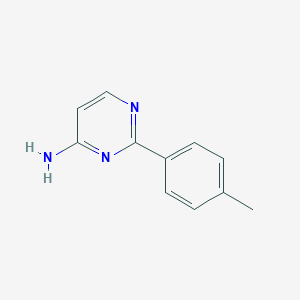
2-(p-Tolyl)pyrimidin-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(p-Tolyl)pyrimidin-4-amine, also known as 4-Amino-2-(p-tolyl)pyrimidine, is an organic compound with the molecular formula C11H11N3. It is a pyrimidine derivative that has been the subject of numerous scientific studies due to its potential applications in the field of drug discovery. In
作用机制
The mechanism of action of 2-(p-Tolyl)pyrimidin-4-amine involves its binding to the active site of the target enzyme, thereby inhibiting its activity. The binding of 2-(p-Tolyl)pyrimidin-4-amine to the active site of the enzyme is mediated by hydrogen bonding and hydrophobic interactions. The inhibition of the target enzyme leads to a decrease in the cellular activity of the enzyme, which in turn leads to a decrease in the cellular activity of the pathway in which the enzyme is involved.
生化和生理效应
The biochemical and physiological effects of 2-(p-Tolyl)pyrimidin-4-amine depend on the specific enzyme that is inhibited. Inhibition of PKC has been shown to have antiproliferative effects on cancer cells and anti-inflammatory effects on immune cells. Inhibition of CDK2 has been shown to have antiproliferative effects on cancer cells and anti-inflammatory effects on immune cells. Inhibition of GSK-3β has been shown to have neuroprotective effects in the treatment of Alzheimer's disease.
实验室实验的优点和局限性
One of the advantages of using 2-(p-Tolyl)pyrimidin-4-amine in lab experiments is its specificity for the target enzyme. This allows for the selective inhibition of the target enzyme without affecting other cellular processes. Another advantage is its relatively low toxicity, which allows for higher concentrations to be used in experiments. One limitation of using 2-(p-Tolyl)pyrimidin-4-amine in lab experiments is its low solubility in water, which can limit its use in certain assays.
未来方向
For the research on 2-(p-Tolyl)pyrimidin-4-amine include the identification of new target enzymes and the development of more potent inhibitors. The use of 2-(p-Tolyl)pyrimidin-4-amine in combination with other inhibitors has also been proposed as a potential strategy for the treatment of cancer and other diseases. Additionally, the development of new synthetic methods for the preparation of 2-(p-Tolyl)pyrimidin-4-amine could lead to the production of analogs with improved properties. Finally, the use of 2-(p-Tolyl)pyrimidin-4-amine in animal models of disease could provide valuable insights into its therapeutic potential.
合成方法
The synthesis of 2-(p-Tolyl)pyrimidin-4-amine can be achieved through several methods. One of the most common methods involves the reaction of 4-chloro-2-(p-tolyl)pyrimidine with ammonia in the presence of a palladium catalyst. Another method involves the reaction of 4-chloro-2-(p-tolyl)pyrimidine with hydrazine hydrate in the presence of a base such as potassium hydroxide. Both methods yield 2-(p-Tolyl)pyrimidin-4-amine as a white crystalline solid with a melting point of 216-218°C.
科学研究应用
2-(p-Tolyl)pyrimidin-4-amine has been the subject of numerous scientific studies due to its potential applications in the field of drug discovery. It has been identified as a potential inhibitor of several enzymes, including protein kinase C (PKC), cyclin-dependent kinase 2 (CDK2), and glycogen synthase kinase 3β (GSK-3β). These enzymes are involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. Inhibition of these enzymes has been shown to have therapeutic potential in the treatment of cancer, diabetes, and Alzheimer's disease.
属性
IUPAC Name |
2-(4-methylphenyl)pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3/c1-8-2-4-9(5-3-8)11-13-7-6-10(12)14-11/h2-7H,1H3,(H2,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQZCFCWMTVQADV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC=CC(=N2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(p-Tolyl)pyrimidin-4-amine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

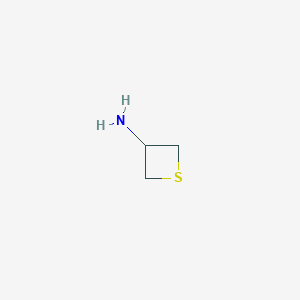
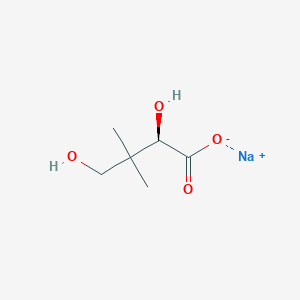
![6-[[3,5-Bis(trifluoromethyl)phenyl]methyl-[2,3,5,6-tetrahydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexyl]amino]-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexane-1,2,4,5-tetrol](/img/structure/B45259.png)
